Lipophilicity Differentiation: XLogP3 Comparison Between 2-Methylbenzamide and 3-Cyano Analog
The ortho-methyl substitution in the target compound yields a computed XLogP3 of 2.7, compared to 2.0 for the 3-cyano analog [1][2]. This represents a +0.7 log unit increase in lipophilicity, which is expected to enhance passive membrane permeability while potentially reducing aqueous solubility. In lead optimization, a ΔXLogP3 of >0.5 log units is considered a meaningful shift that can alter oral absorption and tissue distribution profiles [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 3-Cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide (CAS 2034398-56-4): XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = +0.7 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release) for both compounds |
Why This Matters
A lipophilicity difference of 0.7 log units can translate to measurable differences in membrane permeability, plasma protein binding, and metabolic clearance rates — key parameters for candidate prioritization in early drug discovery.
- [1] PubChem. N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzamide. PubChem CID 92065249. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/92065249 (accessed 2026-04-28). View Source
- [2] Kuujia.com. 3-Cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide (CAS 2034398-56-4) product information. Available at: https://www.kuujia.com/cas-2034398-56-4.html (accessed 2026-04-28). View Source
